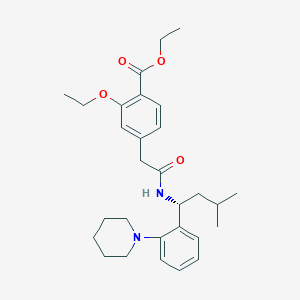

(R)-レパグリニドエチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is a complex organic compound with a molecular formula of C29H40N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl phenyl group, and a benzoate ester.

科学的研究の応用

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

Target of Action

Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system

Mode of Action

It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .

Pharmacokinetics

Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .

Result of Action

It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.

Action Environment

The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Repaglinide Ethyl Ester typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, including esterification and alkylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

類似化合物との比較

Similar Compounds

Some compounds similar to (R)-Repaglinide Ethyl Ester include:

Repaglinide impurity E: 2-Ethoxy-4-{2-{{(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino}-2-oxoethyl}benzoic acid.

Other benzoate esters: Various derivatives of benzoic acid with different substituents.

Uniqueness

What sets (R)-Repaglinide Ethyl Ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

生物活性

(R)-Repaglinide ethyl ester is a derivative of repaglinide, a medication primarily used for managing type 2 diabetes mellitus. This compound belongs to the class of non-sulfonylurea insulin secretagogues and functions by stimulating insulin secretion from pancreatic beta cells. The ethyl ester modification may influence its pharmacokinetic properties, enhancing absorption and altering metabolic pathways compared to its parent compound.

(R)-Repaglinide ethyl ester exerts its biological activity through a well-defined mechanism:

- Binding to ATP-sensitive potassium channels : The compound binds to these channels on pancreatic beta cells, leading to their depolarization.

- Calcium influx : This depolarization allows calcium ions to enter the cells, which stimulates the exocytosis of insulin granules.

- Glucose-dependent action : Unlike sulfonylureas, (R)-repaglinide requires the presence of glucose to stimulate insulin release, making it effective primarily during postprandial states .

Pharmacokinetics

The pharmacokinetic profile of (R)-repaglinide ethyl ester is characterized by rapid absorption and a short half-life:

- Absorption : Peak plasma concentrations are reached within 0.5 to 1.4 hours after oral administration.

- Bioavailability : Approximately 56% of the drug is bioavailable.

- Duration of action : The maximal biological effect occurs within 3-3.5 hours, with insulin levels elevated for 4-6 hours post-administration .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of (R)-repaglinide and its derivatives in managing blood glucose levels:

-

Monotherapy vs. Combination Therapy :

- A study involving Chinese subjects naive to oral antidiabetic therapy demonstrated that (R)-repaglinide alone led to an average A1C reduction of 4.05%, while combination therapy with metformin yielded a reduction of 4.51% .

- The combination therapy also showed significant improvements in fasting plasma glucose and postprandial glucose levels.

- Safety Profile :

Comparative Biological Activity

To elucidate the biological activity of (R)-repaglinide ethyl ester, it is useful to compare it with other antidiabetic agents:

| Compound Name | Class | Mechanism of Action | A1C Reduction (%) | Hypoglycemia Risk |

|---|---|---|---|---|

| (R)-Repaglinide | Non-sulfonylurea | Stimulates insulin secretion | 4.05 | Moderate |

| Metformin | Biguanide | Decreases hepatic glucose production | 1.5 - 2.0 | Low |

| Glimepiride | Sulfonylurea | Stimulates insulin secretion | 1.5 - 2.0 | High |

| Nateglinide | Non-sulfonylurea | Stimulates insulin secretion | 0.5 - 1.5 | Moderate |

Case Studies

Recent clinical trials have highlighted the effectiveness of (R)-repaglinide ethyl ester in various populations:

- Study in Type 2 Diabetes Patients : A randomized controlled trial indicated that patients treated with (R)-repaglinide experienced significant reductions in both fasting and postprandial glucose levels compared to placebo .

- Elderly Population : Another study focused on elderly patients demonstrated that (R)-repaglinide was effective and had a favorable safety profile, with minimal adverse effects reported .

特性

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。